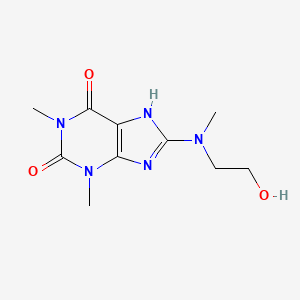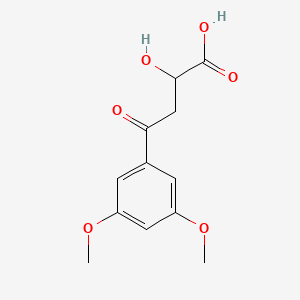
4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid typically involves the use of starting materials such as 3,5-dimethoxybenzaldehyde and malonic acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation. Common reagents used in these reactions include sodium hydroxide, acetic anhydride, and hydrogen peroxide. The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Halogens, nitrating agents; reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethoxyphenylacetic acid
- 4-Hydroxy-3,5-dimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
4-(3,5-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
81008-15-3 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
4-(3,5-dimethoxyphenyl)-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14O6/c1-17-8-3-7(4-9(5-8)18-2)10(13)6-11(14)12(15)16/h3-5,11,14H,6H2,1-2H3,(H,15,16) |
Clave InChI |
DWCUPLBOAABBJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)CC(C(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





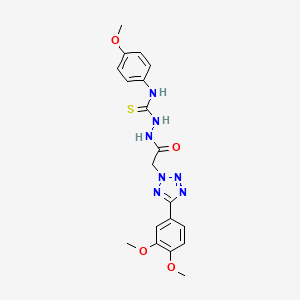
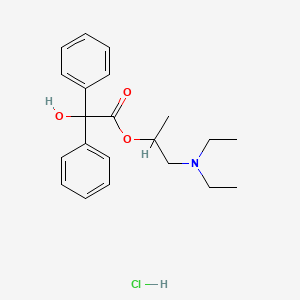
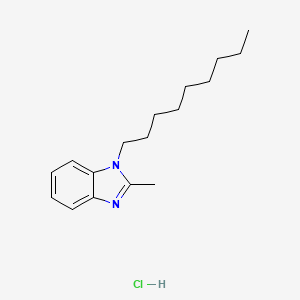


![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
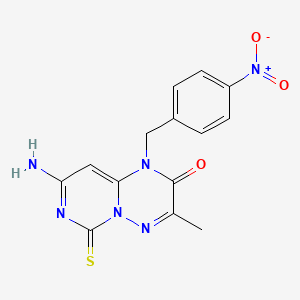
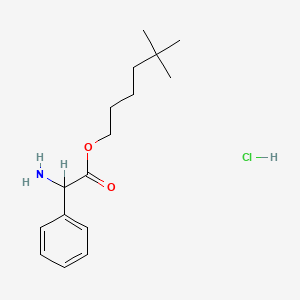
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)

